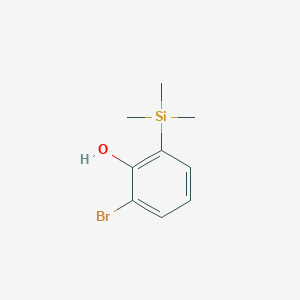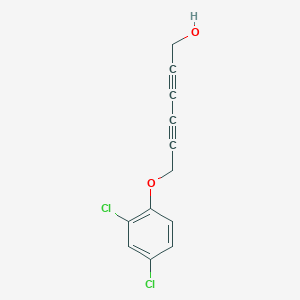
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one is a synthetic organic compound belonging to the class of tetrahydropyrimidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with enhanced yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to dihydropyrimidine derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives with increased polarity.
Reduction: Dihydropyrimidine derivatives with altered biological activity.
Substitution: Substituted phenyl or pyrimidine derivatives with potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dihydroxy-2-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
- 5-Ethyl-4,6-dihydroxy-2-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
Uniqueness
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups, along with the phenyl ring, can lead to distinct interactions with molecular targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
60782-11-8 |
|---|---|
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
5-ethyl-4,6-dihydroxy-1-methyl-5-phenyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C13H18N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8,10-11,16-17H,3H2,1-2H3,(H,14,18) |
InChI-Schlüssel |
ZVSKAJBNUHETOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(NC(=O)N(C1O)C)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)


![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)


